

(R)-MPH-220 Binding Site on the Skeletal Myosin Head: A Technical Guide

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Compound of Interest

Compound Name: (R)-MPH-220

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This technical guide provides an in-depth analysis of the binding site and mechanism of action of **(R)-MPH-220**, a selective inhibitor of fast skeletal muscle myosin. The information presented is collated from peer-reviewed scientific literature and is intended to support further research and drug development efforts in the field of muscle contractility and related disorders.

Introduction

(R)-MPH-220 is a small molecule inhibitor that demonstrates high selectivity for fast skeletal muscle myosin-2 isoforms, offering a promising therapeutic approach for conditions characterized by muscle spasticity and stiffness, such as those following nervous system injuries.^{[1][2][3]} Unlike many existing muscle relaxants that target the central nervous system, **(R)-MPH-220** acts directly on the myosin motor protein, thereby minimizing the risk of neurological and cardiovascular side effects.^{[1][3]} This guide will elucidate the structural basis of **(R)-MPH-220**'s selectivity, detail its binding site on the skeletal myosin head, and provide an overview of the experimental methodologies used to characterize this interaction.

The (R)-MPH-220 Binding Site and Mechanism of Selectivity

(R)-MPH-220 binds to a specific pocket on the head of fast skeletal muscle myosin, known as the blebbistatin-binding cavity.^{[1][4]} This pocket is located at the junction of key functional

regions of the myosin motor domain, including the actin-binding cleft, the switch-2 loop of the active site, and the HP-helix/relay region.[1][4] The binding of **(R)-MPH-220** in this allosteric pocket inhibits the ATPase activity of myosin, which is essential for the chemo-mechanical transduction that powers muscle contraction.[1][5]

The remarkable selectivity of **(R)-MPH-220** for fast skeletal myosin over cardiac and smooth muscle myosins is attributed to a single amino acid difference in the blebbistatin-binding pocket.[1] In fast skeletal myosin isoforms, a leucine residue (Leu476 in rabbit skeletal muscle myosin-2) is present at the N-terminus of the HP-helix.[1][6] In contrast, cardiac and other myosin isoforms have a bulkier phenylalanine residue at the equivalent position.[1][4]

The morpholine ring of **(R)-MPH-220** forms a close interaction with this leucine residue.[1][4] The smaller size of the leucine side chain in fast skeletal myosin creates a pocket that can accommodate the morpholine ring of **(R)-MPH-220**. [1][6] In cardiac myosin, the larger phenylalanine residue results in a steric clash with the morpholine ring, preventing high-affinity binding of **(R)-MPH-220**. [1][6] This steric hindrance is the primary determinant of the inhibitor's selectivity.[1][6]

The S(-) enantiomer of MPH-220 has been shown to be significantly more effective in reducing muscle force than the R(+) enantiomer, which is consistent with its stronger inhibition of ATPase activity.[1]

Quantitative Data: Myosin ATPase Inhibition

The inhibitory effect of **(R)-MPH-220** on the ATPase activity of various myosin isoforms has been quantified, demonstrating its high selectivity. The following table summarizes the key findings from in vitro actin-activated ATPase assays.

Myosin Isoform	Source	(R)-MPH-220 Inhibition	Blebbistatin Inhibition
Fast Skeletal Myosin-2	Rabbit Psoas Muscle	~70%	>90%
Slow Skeletal/ β -Cardiac Myosin	Porcine Heart Left Ventricle	No significant inhibition	>90%
Smooth Muscle Myosin-2	Not specified	No significant inhibition	Not specified
Non-muscle Myosin-2 (NM2A, NM2B, NM2C)	Not specified	No significant inhibition	Not specified
Human Skeletal Myosin (m. vastus lateralis)	Patient-derived biopsy (56% fast isoforms)	~70%	>90%
Human Skeletal Myosin (m. soleus)	Patient-derived biopsy (28% fast isoforms)	~29%	Not specified
Human β -Cardiac Myosin	Patient-derived biopsy	No significant inhibition	>90%

Data compiled from Gyimesi et al., 2020.[\[1\]](#)[\[4\]](#)

Experimental Protocols

The characterization of the **(R)-MPH-220** binding site and its inhibitory activity has relied on a combination of biochemical and structural biology techniques.

Actin-Activated ATPase Assays

These assays are fundamental to determining the inhibitory potential of compounds like **(R)-MPH-220** on myosin function.

Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin and varying concentrations of the inhibitor.

General Protocol:

- **Protein Purification:** Myosin and actin are purified from various muscle tissues (e.g., rabbit psoas for fast skeletal, porcine ventricle for cardiac) or expressed recombinantly.
- **Assay Buffer Preparation:** A suitable buffer containing MgCl₂, KCl, and a pH buffer (e.g., MOPS or imidazole) is prepared.
- **Reaction Mixture:** Purified myosin, filamentous actin, and varying concentrations of **(R)-MPH-220** (or a vehicle control) are combined in the assay buffer.
- **Initiation:** The reaction is initiated by the addition of ATP.
- **Phosphate Detection:** The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi) over time. This can be achieved using a colorimetric method, such as the malachite green assay.
- **Data Analysis:** The ATPase activity is plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

X-ray Crystallography

This technique provides high-resolution structural information about the binding of **(R)-MPH-220** to the myosin head.

Objective: To determine the three-dimensional structure of the myosin-**(R)-MPH-220** complex.

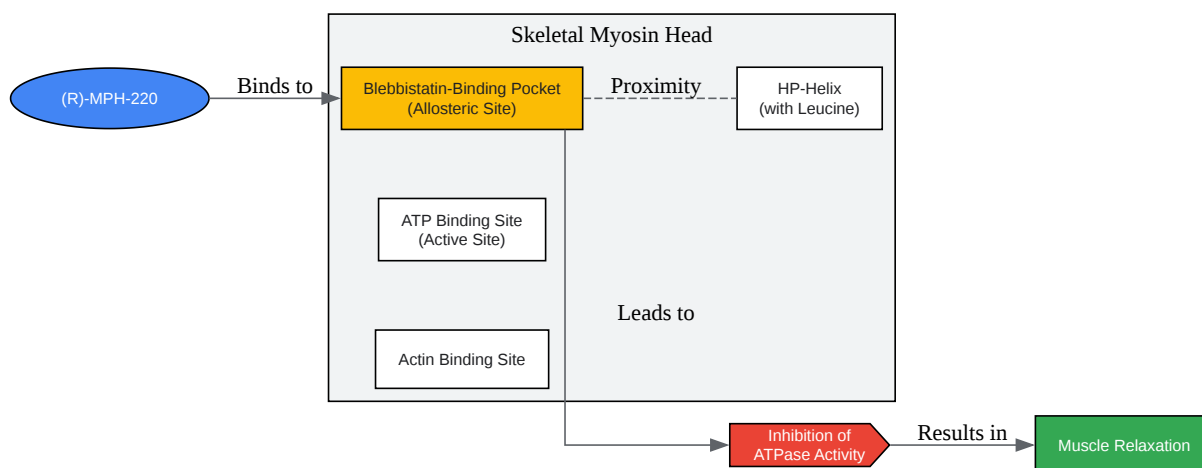
General Protocol:

- **Protein Expression and Purification:** The myosin motor domain is expressed (e.g., in a baculovirus/insect cell system) and purified to high homogeneity.
- **Complex Formation:** The purified myosin motor domain is incubated with **(R)-MPH-220** and a non-hydrolyzable ATP analog (e.g., ADP.vanadate) to trap the myosin in a specific conformational state.
- **Crystallization:** The protein-ligand complex is subjected to crystallization screening to identify conditions that yield well-diffracting crystals.

- **Data Collection:** The crystals are exposed to a high-intensity X-ray beam (typically at a synchrotron source), and the diffraction pattern is recorded.
- **Structure Determination and Refinement:** The diffraction data is processed to generate an electron density map, into which the atomic model of the myosin-(**R**)-MPH-220 complex is built and refined.

Visualizations

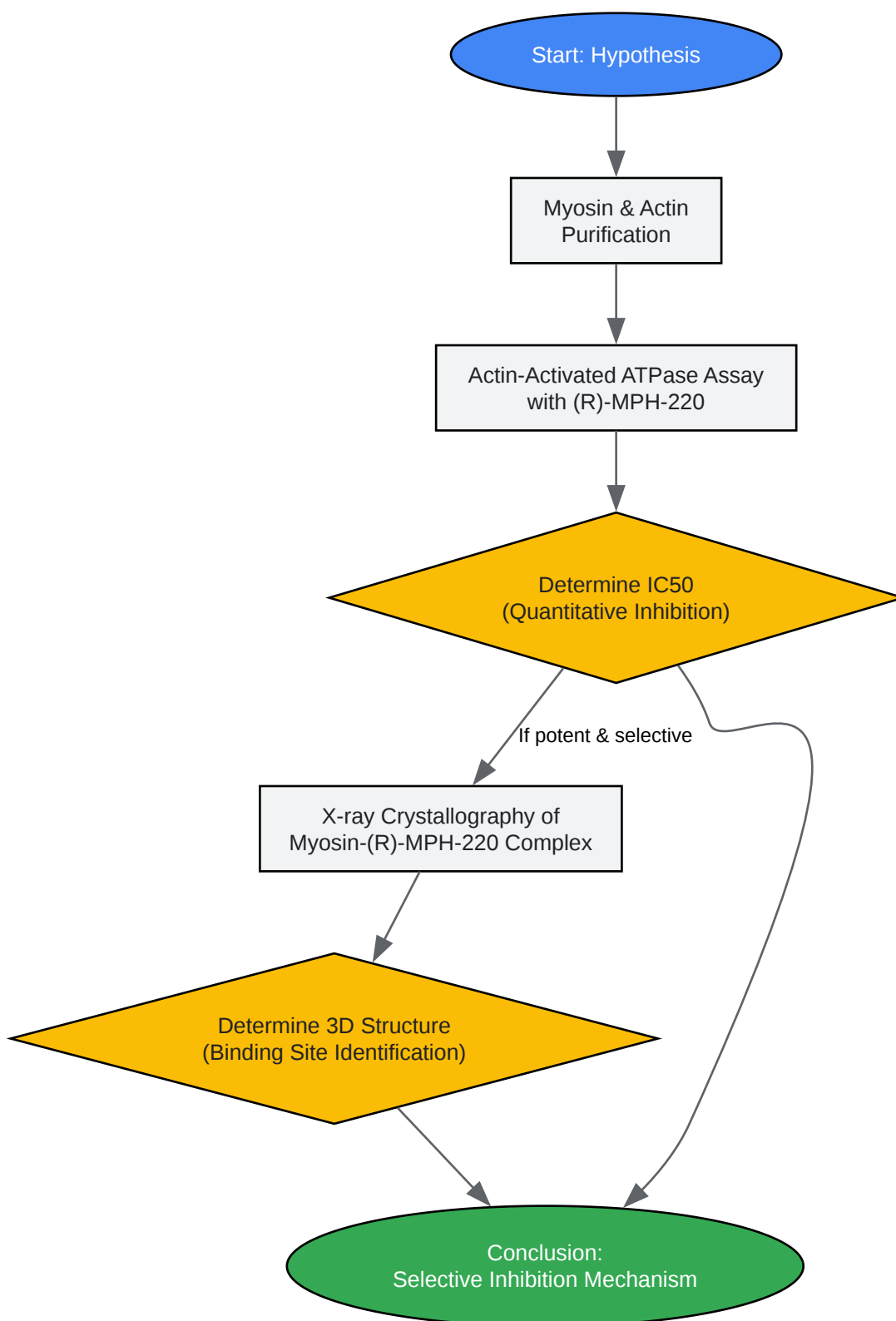
Signaling Pathway and Mechanism of Action



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Caption: Mechanism of (**R**)-MPH-220 action on the skeletal myosin head.

Experimental Workflow for Inhibitor Characterization



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Caption: Workflow for characterizing a selective myosin inhibitor.

Conclusion

(R)-MPH-220 represents a significant advancement in the development of selective muscle relaxants. Its mechanism of action, centered on the exploitation of a single amino acid difference between fast skeletal and other myosin isoforms, provides a clear rationale for its targeted effects. The detailed understanding of its binding site within the blebbistatin-binding pocket, as elucidated by structural and biochemical studies, offers a robust foundation for the design of next-generation myosin inhibitors with improved therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of myosin-ligand interactions and the development of novel therapeutics for muscle disorders.

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